2-(Dimethylamino)-N-hydroxy-N-methylacetamide
Overview
Description
2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . The most common use of DMAEMA is in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .
Synthesis Analysis
Poly (N,N-dimethylaminoethyl methacrylate) (PDMAEMA) is a promising polymer with very interesting properties. The thermal degradation process of PDMAEMA was investigated .Molecular Structure Analysis
The structure of the NHS-BlocBuilder was confirmed by 1 H NMR (400 MHz, CDCl 3, δ, ppm): 1.1–1.4 (24H), 1.6–1.9 (6H), 2.7–2.9 (4H), 3.2–3.4 (1H), 3.9–4.4 (4H) .Physical and Chemical Properties Analysis
The thermal properties of PDMAEMA were investigated . The thermal degradation process has a two-stage character. The limit temperature for the first decomposition step was about 390°C, after which the second stage of sample decomposition began .Scientific Research Applications
Erythroleukemic Differentiation Inducers
Compounds structurally related to hexamethylenebisacetamide, which may share functional similarities with 2-(Dimethylamino)-N-hydroxy-N-methylacetamide, have been investigated for their ability to induce erythroid differentiation in murine erythroleukemia cells. Effective inducers possess both hydrophilic and hydrophobic portions, as well as a planar portion, and are Lewis bases with a free electron pair available for hydrogen bonding. The optimal activity requires a flexible polymethylene chain of 5 to 6 carbon atoms in length (Reuben et al., 1978).
Alzheimer's Disease Imaging
The hydrophobic radiofluorinated derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile ([18F]FDDNP) has been used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients. This study underscores the potential of structurally related compounds in diagnostic imaging of neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Anthelminthic Applications
A new chemical class, represented by N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride (amidantel), has shown interesting anthelminthic spectrum against nematodes, filariae, and cestodes in rodents and is particularly effective against hookworms and large roundworms in dogs. This highlights the therapeutic potential of novel amide compounds in veterinary medicine (Wollweber et al., 1979).
Synthesis and Antifungal Activity
The synthesis of novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides from α-hydroxyacetamide, using CH3I as the methylating agent, has been explored. These compounds exhibit moderate antifungal activity, demonstrating the potential of N-methylacetamide derivatives in developing new antifungal agents (Yang et al., 2017).
Mechanism of Action
Target of Action
Similar compounds such as deanol have been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia . This suggests that 2-(Dimethylamino)-N-hydroxy-N-methylacetamide may interact with similar targets, potentially influencing neurological pathways.
Mode of Action
It’s known that similar compounds can interact with their targets to induce changes in cellular function . For instance, Deanol is known to interact with neurological pathways, potentially influencing cognitive function .
Biochemical Pathways
For instance, Deanol has been used in the treatment of ADHD, Alzheimer’s disease, autism, and tardive dyskinesia, suggesting that it may influence neurological pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . For instance, 17-demethoxy 17- [ [ (2-dimethylamino)ethyl]amino]geldanamycin (17DMAG), a water-soluble analogue of a compound currently in clinical trials, has been studied for its plasma pharmacokinetics .
Result of Action
For instance, partially quaternized poly (2- (dimethylamino)ethyl methacrylate) (PQDMAEMA) copolymers have been shown to have antimicrobial action, disrupting the outer membrane of bacterial cells to release their periplasmic proteins .
Action Environment
Similar compounds have been shown to be responsive to changes in ph and temperature . For instance, polymersomes of poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene have been shown to exhibit responses to changes in pH and temperature .
Safety and Hazards
Future Directions
Polydopamine (PDA), as a mussel-inspired material, exhibits numerous favorable performance characteristics, such as a simple preparation process, prominent photothermal transfer efficiency, excellent biocompatibility, outstanding drug binding ability, and strong adhesive properties, showing great potential in the biomedical field .
Properties
IUPAC Name |
2-(dimethylamino)-N-hydroxy-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-6(2)4-5(8)7(3)9/h9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKVYKWEEZWQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452888 | |
Record name | N-Hydroxy-N,N~2~,N~2~-trimethylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65753-93-7 | |
Record name | N-Hydroxy-N,N~2~,N~2~-trimethylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-Methyl-2-dimethylaminoacetohydroxamic acid useful in organic synthesis?
A1: N-Methyl-2-dimethylaminoacetohydroxamic acid demonstrates promising utility as a reagent for cleaving active esters. [, , ] This characteristic is particularly useful in organic synthesis, especially in peptide synthesis where selective deprotection is crucial. Notably, it exhibits this activity under neutral conditions, offering an advantage over methods requiring harsh acidic or basic environments that could potentially harm sensitive functional groups within the target molecule. []
Q2: Are there any applications of N-Methyl-2-dimethylaminoacetohydroxamic acid beyond its use as a reagent in solution?
A2: Yes, researchers have explored immobilizing N-Methyl-2-dimethylaminoacetohydroxamic acid onto polymer beads. [] This modification transforms the reagent into a heterogeneous catalyst, offering several benefits over its solution-phase counterpart. These advantages include ease of separation from the reaction mixture, potential for recyclability, and suitability for continuous flow processes. This development highlights the versatility of N-Methyl-2-dimethylaminoacetohydroxamic acid and its potential for broader applications in organic synthesis.
Q3: The research mentions "photographically useful compounds." How does N-Methyl-2-dimethylaminoacetohydroxamic acid relate to photography?
A3: While N-Methyl-2-dimethylaminoacetohydroxamic acid itself is not directly involved in photography, its development stemmed from research focused on creating novel photographic materials. [] The researchers were exploring various organic reactions, including those involving N-Methyl-2-dimethylaminoacetohydroxamic acid, in the pursuit of compounds with desirable properties for photographic applications. This context highlights how scientific discoveries often emerge unexpectedly while investigating seemingly unrelated research avenues.
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